L-Sorbose Exhibits >7-Fold Kinetic Preference Over D-Sorbitol in NADPH-Dependent Reductase Catalysis
NADPH-dependent L-sorbose reductase (SORD) from Gluconobacter melanogenus IFO 3294 catalyzes oxidoreduction exclusively between D-sorbitol and L-sorbose. Critically, D-fructose reduction in the presence of NADPH does not occur with SORD at all. Furthermore, the relative rate of L-sorbose reduction is more than seven times higher than that of D-sorbitol oxidation, demonstrating pronounced thermodynamic and kinetic asymmetry [1].
| Evidence Dimension | Relative reaction rate (reduction vs. oxidation) |
|---|---|
| Target Compound Data | L-Sorbose reduction rate: >7× relative |
| Comparator Or Baseline | D-Sorbitol oxidation rate: 1× (baseline) |
| Quantified Difference | >7-fold higher reduction rate |
| Conditions | Gluconobacter melanogenus IFO 3294 purified enzyme; NADPH/NADP cofactor; pH optimum 5.0-7.0 for reduction, 7.0-9.0 for oxidation |
Why This Matters
This kinetic asymmetry enables direct enzymatic measurement of L-sorbose with high specificity even in the presence of excess D-glucose, making SORD a valuable analytical tool and confirming that D-sorbitol and L-sorbose are not functionally equivalent in enzymatic systems.
- [1] Adachi O, Ano Y, Moonmangmee D, et al. Crystallization and Properties of NADPH-Dependent L-Sorbose Reductase from Gluconobacter melanogenus IFO 3294. Biosci Biotechnol Biochem. 1999;63(12):2137-2143. View Source
